(E)-5-(4-Methoxystyryl)benzene-1,3-diol
Overview
Description
(E)-5-(4-Methoxystyryl)benzene-1,3-diol is a naturally occurring stilbene compound found in various species of the Rheum genus, particularly in Rheum rhaponticum and Rheum rhabarbarum . It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .
Mechanism of Action
Target of Action
The primary targets of (E)-5-(4-Methoxystyryl)benzene-1,3-diol, also known as 4’-Methoxyresveratrol or Desoxyrhapontigenin, are the receptor for advanced glycation end products (RAGE) and the nuclear factor kappa B (NF-κB) pathway . These targets play a crucial role in inflammation and oxidative stress .
Mode of Action
4’-Methoxyresveratrol interacts with its targets by suppressing the RAGE-mediated MAPK/NF-κB signaling pathway . It inhibits the gene expression of pro-inflammatory cytokines and chemokines, such as interleukin 1β (IL-1β), interleukin 6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), as well as two typical pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) .
Biochemical Pathways
The compound affects the MAPK/NF-κB signaling pathway and the NLRP3 inflammasome . By attenuating the overexpression of RAGE induced by MGO-BSA, it blocks the downstream signal of AGE-RAGE, particularly MAPKs including p38 and JNK, and subsequently reduces NF-κB activation . Additionally, it significantly abates the activation of NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome .
Pharmacokinetics
It is known that methoxylated stilbenes like 4’-methoxyresveratrol are metabolized more slowly than their hydroxylated counterparts, which may have a positive effect on in vivo bioactivity .
Result of Action
The molecular and cellular effects of 4’-Methoxyresveratrol’s action include significant inhibition of pro-inflammatory cytokines and chemokines, as well as oxidative stress . It also reduces the secretion of mature IL-1β . In vivo, it has been shown to reduce postprandial hyperglycemia .
Action Environment
It is known that the compound is derived from dipterocarpaceae, a family of plants found in tropical regions
Biochemical Analysis
Biochemical Properties
4’-Methoxyresveratrol interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit anti-inflammatory effects, which are believed to be due to its interactions with various biomolecules . For instance, it has been shown to inhibit the gene expression of pro-inflammatory cytokines and chemokines, such as interleukin 1β (IL-1β), interleukin 6 (IL-6), tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1), as well as two typical pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) .
Cellular Effects
4’-Methoxyresveratrol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease oxidative stress by reducing levels of ROS production, protein carbonyl, and advanced oxidation protein product via down-regulation of NADPH oxidase .
Molecular Mechanism
The molecular mechanism of 4’-Methoxyresveratrol involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to attenuate the overexpression of the receptor for advanced glycation end products (RAGE) induced by MGO-BSA. It also blocks the downstream signal of AGE-RAGE, particularly, MAPKs including p38 and JNK, and subsequently reduces NF-κB activation .
Metabolic Pathways
It is known that resveratrol and its derivatives are synthesized through hydroxylation, O-methylation, prenylation, and oligomerization
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-5-(4-Methoxystyryl)benzene-1,3-diol can be synthesized through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with 3,5-dihydroxybenzaldehyde under basic conditions to form the stilbene backbone. This reaction typically uses a base such as potassium carbonate in a solvent like ethanol .
Industrial Production Methods: Industrial production of desoxyrhapontigenin often involves extraction from plant sources, particularly the rhizomes of Rheum species. The extraction process includes drying, grinding, and solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: (E)-5-(4-Methoxystyryl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-5-(4-Methoxystyryl)benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of stilbene chemistry and photochemistry.
Biology: It has been studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: this compound has shown potential in treating inflammatory diseases, neurodegenerative disorders, and cancer.
Comparison with Similar Compounds
- Resveratrol
- Pterostilbene
- Rhapontigenin
- Emodin
- Chrysophanol
(E)-5-(4-Methoxystyryl)benzene-1,3-diol stands out due to its potent biological activities and diverse applications in scientific research, making it a compound of significant interest.
Properties
IUPAC Name |
5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10,16-17H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVRWFJGOIWMGC-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031720 | |
Record name | 4-Methoxyresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33626-08-3 | |
Record name | Desoxyrhapontigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33626-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydroxy-4'-methoxystilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHOXYRESVERATROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU7RRY3RUW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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